molecular formula C10H13N3 B14846392 Indazol-4-amine, N-(1-methylethyl)-

Indazol-4-amine, N-(1-methylethyl)-

Cat. No.: B14846392
M. Wt: 175.23 g/mol
InChI Key: VBYKTKTXQXNGBH-UHFFFAOYSA-N
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Description

Indazol-4-amine, N-(1-methylethyl)- is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is characterized by a bicyclic structure comprising a pyrazole ring fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indazole derivatives, including Indazol-4-amine, N-(1-methylethyl)-, often involves transition metal-catalyzed reactions, reductive cyclization, and C-H activation. For instance, a common method includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . Another approach involves the Rh(III)-promoted double C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones .

Industrial Production Methods: Industrial production of indazole derivatives typically employs scalable synthetic routes that ensure high yields and minimal byproducts. Metal-catalyzed reactions are favored due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: Indazol-4-amine, N-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Introduction of different substituents on the indazole ring.

Common Reagents and Conditions:

Major Products: The reactions yield a variety of products, including substituted indazoles with potential pharmacological activities .

Scientific Research Applications

Indazol-4-amine, N-(1-methylethyl)- has been extensively studied for its applications in various fields:

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. It often inhibits kinase activity, leading to the modulation of signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

  • 1H-Indazole
  • 2H-Indazole
  • 3-Amino-1H-indazole-1-carboxamide

Comparison: Indazol-4-amine, N-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other indazole derivatives, it exhibits enhanced selectivity and potency in inhibiting certain enzymes .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N-propan-2-yl-1H-indazol-4-amine

InChI

InChI=1S/C10H13N3/c1-7(2)12-9-4-3-5-10-8(9)6-11-13-10/h3-7,12H,1-2H3,(H,11,13)

InChI Key

VBYKTKTXQXNGBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=CC2=C1C=NN2

Origin of Product

United States

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